molecular formula C14H13N5O2 B12164574 N-[2-(4-hydroxyphenyl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide

N-[2-(4-hydroxyphenyl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide

Cat. No.: B12164574
M. Wt: 283.29 g/mol
InChI Key: OSXPEDBQTGMIMP-UHFFFAOYSA-N
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Description

N-[2-(4-hydroxyphenyl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide is a heterocyclic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and agriculture. This compound, in particular, has garnered interest due to its potential therapeutic properties and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-hydroxyphenyl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide typically involves a multicomponent reaction. One common method includes the reaction of appropriate aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole in the presence of a catalytic amount of triethylamine . This one-pot synthesis is efficient and yields the desired compound with high purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of catalytic agents can be scaled up for industrial applications. The use of microwave-assisted synthesis and solid-phase synthesis are potential methods for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-hydroxyphenyl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity of the products .

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives, as well as various substituted compounds with potential biological activities .

Scientific Research Applications

N-[2-(4-hydroxyphenyl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide has several scientific research applications:

Properties

Molecular Formula

C14H13N5O2

Molecular Weight

283.29 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide

InChI

InChI=1S/C14H13N5O2/c20-12-3-1-10(2-4-12)5-7-15-14(21)11-6-8-19-13(9-11)16-17-18-19/h1-4,6,8-9,20H,5,7H2,(H,15,21)

InChI Key

OSXPEDBQTGMIMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=CC3=NN=NN3C=C2)O

Origin of Product

United States

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